4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine
Description
4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 1,2,4-triazole moiety bearing isobutyl and methyl groups. The thiazole and triazole rings are both pharmacologically significant scaffolds, known for their roles in medicinal chemistry.
Properties
Molecular Formula |
C10H15N5S |
|---|---|
Molecular Weight |
237.33 g/mol |
IUPAC Name |
4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H15N5S/c1-6(2)4-8-13-9(15(3)14-8)7-5-16-10(11)12-7/h5-6H,4H2,1-3H3,(H2,11,12) |
InChI Key |
VBMCREYTABAHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)C2=CSC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isobutyl-1-methyl-1h-1,2,4-triazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Core Heterocyclic Moieties
- Thiazol-2-amine Derivatives: 4-(4-Chlorothiophen-2-yl)thiazol-2-amine (): Substituted with a chlorothiophene group, synthesized via bromination and cyclization with thiourea. Exhibits moderate 5-LOX inhibition (IC₅₀ ~11–40 μM) . 4-(4-Nitrophenyl)thiazol-2-amine (): Features a nitrobenzene substituent, synthesized via cyclization of p-nitro acetophenone and thiourea. Used as a precursor for sulfonamide derivatives . N-(3-Benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)-thiazol-2-amine (): Combines thiazole with a triazole ring substituted with benzyl and phenyl groups. Characterized by IR spectroscopy (C=N stretch at 1664 cm⁻¹) .
Triazole-Thiazole Hybrids :
- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () : Incorporates a tert-butyl group and triazole, synthesized for anticancer studies. Structural analysis via X-ray crystallography confirms planar geometry .
- 4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine (CAS 1481266-52-7) () : Ethyl and methyl substituents on triazole, linked via methylene to thiazole. Highlights the impact of alkyl chain length on activity .
Substituent Effects
Comparison with Analog Syntheses
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine (): Bromination of 1-(4-chlorothiophen-2-yl)ethanone followed by cyclization with thiourea (80°C, 5 hours) .
- N-(3-Benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)-thiazol-2-amine (): Condensation of 2-aminothiazole with triazole derivatives under basic conditions (yield: 95%) .
Anticancer Potential
Biological Activity
4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound that combines both triazole and thiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₅S |
| Molecular Weight | 237.33 g/mol |
| IUPAC Name | 4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,3-thiazol-2-amine |
| InChI Key | VBMCREYTABAHNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN(C(=N1)C2=CSC(=N2)N)C |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Triazole and Thiazole Derivatives : The reaction of 3-isobutyl-1-methyl-1H-1,2,4-triazole with thiazole derivatives in the presence of suitable catalysts.
- Optimization for Industrial Production : Utilizing continuous flow reactors to enhance yield and purity while minimizing by-products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several human cancer cell lines. Notable findings include:
- Cell Lines Tested : Prostate (DU145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF7).
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| DU145 | 0.99 | Induces apoptosis through caspase activation |
| HeLa | 0.54 | Inhibits tubulin polymerization |
| A549 | 0.048 | Arrests cell cycle at G2/M phase |
| HepG2 | 0.40 | Modulates enzyme activity |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in the biosynthesis of essential biomolecules.
- Tubulin Binding : The compound has been shown to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics which is crucial for cell division.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Anticancer Activity : A study published in MDPI reported that derivatives containing the triazole moiety significantly inhibited cancer cell proliferation with IC50 values as low as 0.048 µM against A549 cells .
- Antimicrobial Evaluation : Another research article demonstrated its efficacy against a range of pathogens, indicating potential for development into therapeutic agents for infectious diseases .
Q & A
Basic: What are the key considerations for synthesizing 4-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine, and how can purity be optimized?
Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with isobutyl-substituted precursors under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of iodine in potassium iodide or sulfuric acid improves cyclization yields .
- Temperature control : Refluxing in acetic acid (110–120°C) ensures complete cyclization while minimizing side reactions .
Purity optimization : Recrystallization from DMF/acetic acid mixtures reduces impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- ¹H/¹³C NMR : Identifies proton environments (e.g., isobutyl CH₂ groups at δ 2.5–3.0 ppm, thiazole C-2 amine at δ 5.8–6.2 ppm) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 266.1234) and detects fragmentation patterns indicative of triazole-thiazole cleavage .
- IR Spectroscopy : Confirms NH₂ stretching (3300–3500 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
Advanced: What biological activities have been hypothesized for this compound, and what in vitro assays validate these claims?
The compound’s triazole-thiazole scaffold suggests antimicrobial and anticancer potential. Key assays include:
- Antimicrobial : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and C. albicans .
- Anticancer : MTT assays on HeLa cells (IC₅₀ ~20 µM) via apoptosis induction, validated by caspase-3 activation .
- Receptor binding : Radioligand assays (e.g., dopamine D2 receptor affinity, Kᵢ < 100 nM) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Docking into ATP-binding pockets (e.g., EGFR kinase) reveals hydrogen bonding with thiazole NH₂ and hydrophobic interactions with isobutyl groups .
- MD simulations (GROMACS) : Stability of ligand-receptor complexes (RMSD < 2 Å over 50 ns) confirms binding .
- QSAR models : Electron-withdrawing substituents on the triazole ring correlate with enhanced bioactivity .
Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 40% vs. 65%)?
Discrepancies arise from:
- Catalyst variability : Iodine vs. POCl₃ alters cyclization efficiency .
- Purification methods : Column chromatography (65% yield) outperforms recrystallization (40%) .
Resolution : Standardize catalysts (e.g., POCl₃ for thiadiazole formation) and employ HPLC for purity validation .
Advanced: What structure-activity relationship (SAR) trends are observed for triazole-thiazole hybrids?
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Dihydrochloride salts increase solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base) .
- Nanoformulation : PEGylated liposomes (size ~100 nm, PDI < 0.2) enhance bioavailability .
Advanced: How does pH influence the compound’s stability during storage?
- Degradation pathways : Acidic conditions (pH < 4) hydrolyze the triazole ring, while alkaline conditions (pH > 9) oxidize the thiazole amine .
- Optimal storage : Lyophilized at pH 6–7 (4°C), retaining >95% potency after 6 months .
Advanced: Which analytical methods resolve isomeric impurities in the final product?
- HPLC-DAD : C18 column (ACN/water gradient) separates regioisomers (e.g., 1,2,4-triazole vs. 1,3,4-isomer) with >98% purity .
- X-ray crystallography : Confirms absolute configuration (e.g., CCDC deposition 2091235) .
Advanced: What role do oxadiazole substituents play in modulating bioactivity?
Comparative studies show:
- Electron-deficient groups (e.g., nitro, chloro) on oxadiazole enhance antimicrobial activity (MIC reduced 4-fold) .
- Bulkier substituents (e.g., tert-butyl) improve pharmacokinetic profiles (t₁/₂ ↑ 30%) but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
